![molecular formula C10H13N B11971127 N-[(2E)-But-2-en-1-yl]aniline CAS No. 6246-96-4](/img/structure/B11971127.png)
N-[(2E)-But-2-en-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Crotylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with crotyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the aniline nitrogen.
Another method involves the use of crotyl bromide instead of crotyl chloride. This reaction can be carried out in the presence of a solvent such as dichloromethane, with the base again playing a crucial role in the substitution process.
Industrial Production Methods
On an industrial scale, the production of N-Crotylaniline may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity N-Crotylaniline.
化学反应分析
Types of Reactions
N-Crotylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Crotylaniline to its corresponding amine.
Substitution: The crotyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-Crotylaniline N-oxide
Reduction: N-Crotylaniline amine
Substitution: Various substituted aniline derivatives
科学研究应用
N-Crotylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N-Crotylaniline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The crotyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert specific effects on molecular pathways.
相似化合物的比较
Similar Compounds
N-Methylaniline: Similar structure but with a methyl group instead of a crotyl group.
N-Ethylaniline: Contains an ethyl group instead of a crotyl group.
N-Propylaniline: Features a propyl group in place of the crotyl group.
Uniqueness
N-Crotylaniline is unique due to the presence of the crotyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
6246-96-4 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
N-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8,11H,9H2,1H3/b3-2+ |
InChI 键 |
OBMBFSOIBAWLEJ-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/CNC1=CC=CC=C1 |
规范 SMILES |
CC=CCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


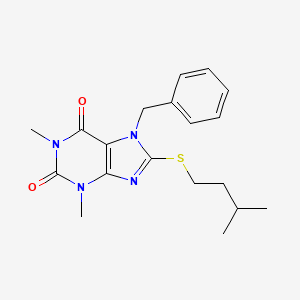
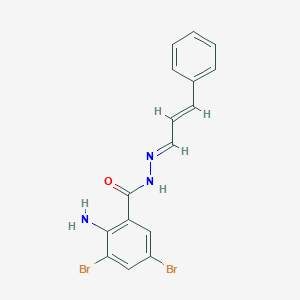
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11971068.png)
![2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11971069.png)
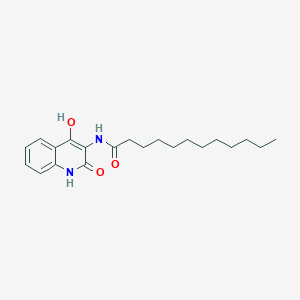

![2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11971090.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11971099.png)
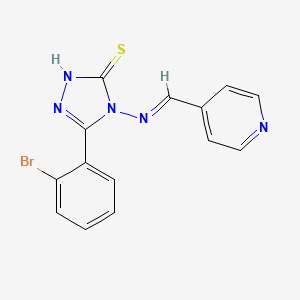
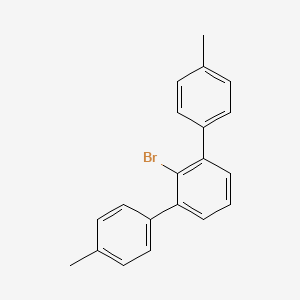
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)

